![molecular formula C8H11BrFNO B6274823 4-(2-aminoethyl)-3-fluorophenol hydrobromide CAS No. 2089258-44-4](/img/no-structure.png)
4-(2-aminoethyl)-3-fluorophenol hydrobromide
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Overview
Description
“4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride” is a compound used in laboratory chemicals . Another compound, “3-(2-aminoethyl)phenol hydrobromide”, has a molecular weight of 218.09 and is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(2-aminoethyl)-3-fluorophenol hydrobromide” were not found, a related compound, “2-Bromoethylamine hydrobromide”, can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
Molecular Structure Analysis
The molecular structure of “3-(2-aminoethyl)phenol hydrobromide” is represented by the InChI code: 1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H
.
Physical And Chemical Properties Analysis
“3-(2-aminoethyl)phenol hydrobromide” is a powder at room temperature with a melting point of 102-104°C . “4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride” is also a solid at room temperature .
Mechanism of Action
While the mechanism of action for “4-(2-aminoethyl)-3-fluorophenol hydrobromide” is not available, a related compound, “4-(2-Aminoethyl)-benzenesulfonyl fluoride”, is known to prevent the elicitation of O2 production in intact macrophages and the amphiphile-dependent activation of NADPH oxidase in a cell-free system .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-3-fluorophenol hydrobromide involves the reaction of 3-fluoroaniline with 2-bromoethanol followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "3-fluoroaniline", "2-bromoethanol", "sodium borohydride", "hydrobromic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-fluoroaniline (1.0 g, 8.2 mmol) in diethyl ether (20 mL) and add 2-bromoethanol (1.2 g, 10.2 mmol) dropwise with stirring at room temperature.", "Step 2: Add hydrobromic acid (1.0 mL, 48% w/w) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in methanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring at room temperature.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and then quench the reaction by adding water (20 mL).", "Step 7: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a white solid." ] } | |
CAS RN |
2089258-44-4 |
Molecular Formula |
C8H11BrFNO |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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